trans-2-Enoyl-OPC6-CoA; (Acyl-CoA); [M+H]+
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Overview
Description
The compound “trans-2-Enoyl-OPC6-CoA; (Acyl-CoA); [M+H]+” is a complex organic molecule with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and careful control of stereochemistry. Typical synthetic routes might involve:
Protection of Functional Groups: Protecting groups are used to prevent certain functional groups from reacting during specific steps of the synthesis.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds using reagents like coupling agents.
Deprotection: Removal of protecting groups to reveal the functional groups in the final product.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve:
Optimization of Reaction Conditions: Temperature, solvent, and reagent concentrations are optimized.
Scale-Up: Transitioning from laboratory-scale synthesis to industrial-scale production.
Purification: Techniques such as chromatography and crystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions might include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
This compound could have a wide range of scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets and pathways. This might involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Participating in Metabolic Pathways: Influencing biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups and stereocenters. Examples could be:
Nucleotides: Molecules like adenosine triphosphate (ATP) with similar phosphonooxy groups.
Peptides: Short chains of amino acids with similar amide linkages.
Phospholipids: Molecules with similar phosphonooxy and hydroxy groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which could confer unique reactivity and biological activity.
Properties
Molecular Formula |
C37H58N7O18P3S |
---|---|
Molecular Weight |
1013.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-6-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]hex-2-enethioate |
InChI |
InChI=1S/C37H58N7O18P3S/c1-4-5-7-11-24-23(13-14-25(24)45)10-8-6-9-12-28(47)66-18-17-39-27(46)15-16-40-35(50)32(49)37(2,3)20-59-65(56,57)62-64(54,55)58-19-26-31(61-63(51,52)53)30(48)36(60-26)44-22-43-29-33(38)41-21-42-34(29)44/h5,7,9,12,21-24,26,30-32,36,48-49H,4,6,8,10-11,13-20H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/b7-5-,12-9+/t23-,24-,26+,30+,31+,32?,36+/m0/s1 |
InChI Key |
IEENEQSEOWXDQK-XZBPECGBSA-N |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@H](CCC1=O)CCC/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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